molecular formula C9H8Cl2N2O2 B1627242 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride CAS No. 351226-57-8

2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride

Cat. No.: B1627242
CAS No.: 351226-57-8
M. Wt: 247.07 g/mol
InChI Key: KZBYJKFYAOSGJP-UHFFFAOYSA-N
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Description

2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride is an organic compound with the molecular formula C9H8Cl2N2O2. It is typically found as a white or off-white solid and has limited solubility in water but better solubility in some organic solvents . This compound is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride generally involves the reaction of 1H-benzoimidazole-5-carboxylic acid with chloromethane. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

  • 2-Mercaptobenzimidazole
  • 5-Methyl-benzimidazole-2-thiol
  • 5-Chlorobenzimidazole-2-thiol

These compounds share some structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity .

Properties

IUPAC Name

2-(chloromethyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2.ClH/c10-4-8-11-6-2-1-5(9(13)14)3-7(6)12-8;/h1-3H,4H2,(H,11,12)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBYJKFYAOSGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590804
Record name 2-(Chloromethyl)-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351226-57-8
Record name 2-(Chloromethyl)-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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